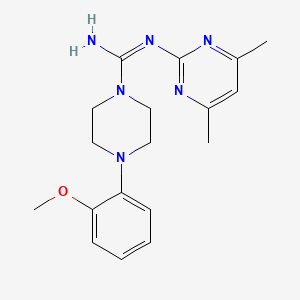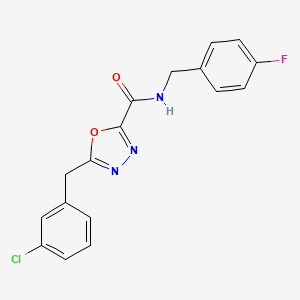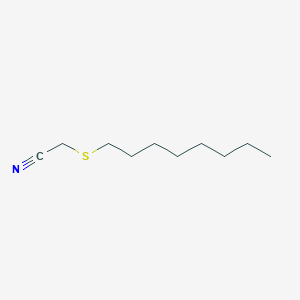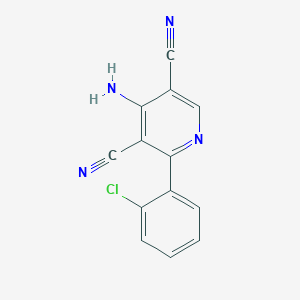![molecular formula C14H7ClN4O2 B11049034 4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile](/img/structure/B11049034.png)
4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the pyrrolo[3,4-c]pyridine family, characterized by a fused ring system that includes both pyridine and pyrrole moieties. The presence of functional groups such as amino, hydroxy, and cyano groups contributes to its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile typically involves multi-step organic reactions
Formation of the Pyrrolo[3,4-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a pyridine ring and a suitable leaving group can undergo cyclization with a pyrrole derivative.
Introduction of Functional Groups: The amino group can be introduced via nucleophilic substitution reactions, while the hydroxy group can be added through hydroxylation reactions. The cyano group is typically introduced via cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro group can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its structural features make it a candidate for the development of inhibitors or modulators of specific enzymes or receptors. Studies have investigated its activity against various biological targets, including kinases and other proteins involved in disease pathways.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Research has focused on their use as anticancer agents, given their ability to inhibit key enzymes involved in cell proliferation. Additionally, their potential as anti-inflammatory and antimicrobial agents is being investigated.
Industry
Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-1-(4-fluorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile: Similar structure with a fluorine atom instead of chlorine.
4-amino-1-(4-methylphenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile: Similar structure with a methyl group instead of chlorine.
4-amino-1-(4-bromophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile lies in its specific combination of functional groups and the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H7ClN4O2 |
|---|---|
Molekulargewicht |
298.68 g/mol |
IUPAC-Name |
4-amino-1-(4-chlorophenyl)-3,6-dioxo-5H-pyrrolo[3,4-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C14H7ClN4O2/c15-7-3-1-6(2-4-7)11-9-8(5-16)13(20)19-12(17)10(9)14(21)18-11/h1-4H,(H3,17,19,20) |
InChI-Schlüssel |
UKUGUMJZXHHPLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=O)C3=C(NC(=O)C(=C32)C#N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(2,4-Dichlorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048973.png)
![4-(2-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-b]pyridin-4-yl)benzoic acid](/img/structure/B11048977.png)



![2-Ethoxy-4-(2-furyl)-5,6-dihydronaphtho[2,1-J][1,7]phenanthrolin-3-YL cyanide](/img/structure/B11049002.png)
![(2E)-3-[(3-methoxyphenyl)amino]-2-nitroprop-2-enal](/img/structure/B11049003.png)

![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049018.png)
![6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one](/img/structure/B11049022.png)
![6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11049023.png)
![methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11049028.png)